molecular formula C14H8Br2 B14363746 Anthracene, 1,9-dibromo- CAS No. 92610-89-4

Anthracene, 1,9-dibromo-

Cat. No.: B14363746
CAS No.: 92610-89-4
M. Wt: 336.02 g/mol
InChI Key: QBAJKUMKRXROET-UHFFFAOYSA-N
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Description

Anthracene, 1,9-dibromo- is an organic chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two bromine atoms substituted at the 1 and 9 positions of the anthracene molecule. It is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 1,9-dibromo- typically involves the bromination of anthracene. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 9 positions .

Industrial Production Methods

Industrial production of Anthracene, 1,9-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The brominated product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 1,9-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which have applications in organic electronics and materials science .

Mechanism of Action

The mechanism by which Anthracene, 1,9-dibromo- exerts its effects is primarily through its ability to participate in photophysical and photochemical processes. The bromine atoms enhance the compound’s reactivity, allowing it to undergo various transformations. The molecular targets and pathways involved include interactions with light and other molecules, leading to the formation of excited states and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene, 1,9-dibromo- is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other dibromoanthracene isomers. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

92610-89-4

Molecular Formula

C14H8Br2

Molecular Weight

336.02 g/mol

IUPAC Name

1,9-dibromoanthracene

InChI

InChI=1S/C14H8Br2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H

InChI Key

QBAJKUMKRXROET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2Br)Br

Origin of Product

United States

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